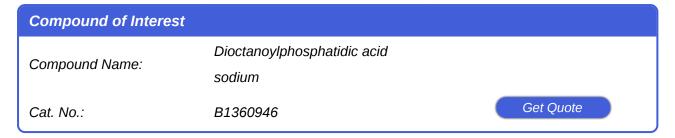


In Vitro Reconstitution Assays with Dioctanoylphosphatidic Acid Sodium: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioctanoylphosphatidic acid (DOPA) is a synthetic, water-soluble analog of phosphatidic acid (PA), a critical lipid second messenger involved in a myriad of cellular processes. Its defined short acyl chains make it amenable to in vitro studies, where it can be incorporated into liposomes to mimic cellular membranes. In vitro reconstitution assays using DOPA are powerful tools to dissect the molecular mechanisms of signal transduction, membrane trafficking, and enzyme activation. These assays allow for the study of protein-lipid interactions and the functional consequences of these interactions in a controlled environment, free from the complexity of a living cell. This document provides detailed application notes and protocols for key in vitro reconstitution assays involving **dioctanoylphosphatidic acid sodium**.

Key Applications of Dioctanoylphosphatidic Acid in In Vitro Assays

• Signal Transduction: DOPA is instrumental in studying signaling pathways where PA is a key intermediate. This includes the activation of protein kinases and the recruitment of signaling proteins to membranes.



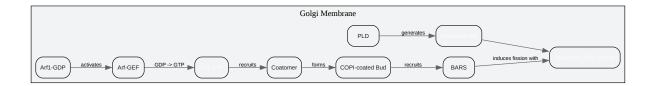
- Membrane Trafficking: As a cone-shaped lipid, PA, and by extension DOPA, can induce negative membrane curvature, a critical step in vesicle budding and fission. In vitro assays with DOPA are used to reconstitute these events.
- Enzyme Activity Modulation: DOPA can directly bind to and modulate the activity of various enzymes, including lipid kinases and phosphatases.

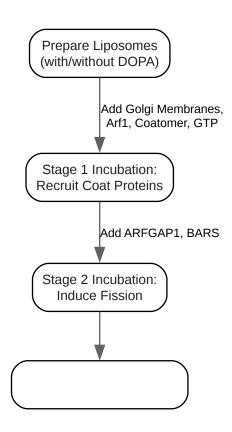
Application Note 1: In Vitro Reconstitution of COPI Vesicle Budding

The Coat Protein I (COPI) complex is essential for retrograde transport from the Golgi to the endoplasmic reticulum and within the Golgi stack. The formation of COPI-coated vesicles is a multi-step process involving the recruitment of coat proteins to the membrane, membrane budding, and finally, vesicle fission. Phosphatidic acid, generated by phospholipase D (PLD), has been shown to play a crucial role in the fission step of COPI vesicle formation.

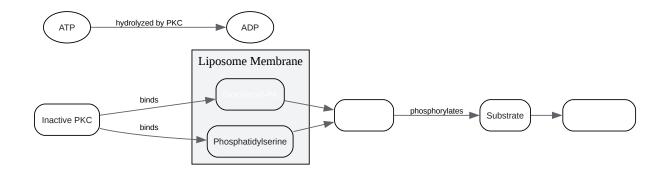
Signaling Pathway: COPI Vesicle Formation

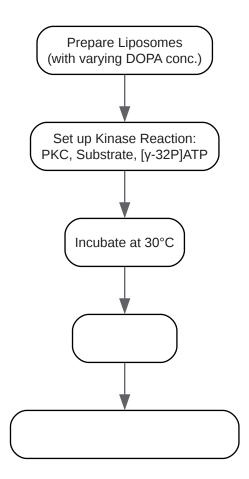












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